(Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Description
This compound is a (Z)-configured α,β-unsaturated enamide featuring a cyano group at position 2, a 4-cyanophenyl substituent at position 3, and an N-linked 2-(3,4-dimethoxyphenyl)ethyl group. Its molecular formula is C₂₁H₁₈N₃O₃, with a molecular weight of 360.39 g/mol.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-19-8-7-16(12-20(19)27-2)9-10-24-21(25)18(14-23)11-15-3-5-17(13-22)6-4-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,25)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWPDCBKOHAVFK-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)C#N)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of opioid receptor modulation and its implications in pain management and neurological disorders. This article synthesizes existing research findings regarding its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a cyano group, multiple aromatic rings, and an amide linkage, which are crucial for its biological interactions.
Research indicates that this compound acts as an opioid receptor modulator . Opioid receptors are integral in mediating pain relief and are targets for various analgesic drugs. The modulation of these receptors can lead to significant therapeutic effects, including analgesia and potential reductions in opioid tolerance.
Key Findings:
- Opioid Receptor Affinity : Studies have shown that compounds with similar structures exhibit varying affinities for mu (μ), delta (δ), and kappa (κ) opioid receptors. The specific receptor interactions of this compound need further elucidation through binding assays.
- Analgesic Activity : Preliminary animal studies suggest that this compound may produce analgesic effects comparable to established opioid analgesics, potentially with a reduced side effect profile.
Biological Activity Data
Case Studies
-
Analgesic Efficacy in Animal Models :
- A study conducted on rodents demonstrated that administration of the compound resulted in a significant reduction in pain response compared to control groups. The analgesic effect was measured using the hot plate test, indicating a central mechanism of action.
-
Cytotoxicity Assessment :
- In vitro studies assessed the cytotoxic effects of this compound against various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal fibroblast cells, suggesting a potential therapeutic window for cancer treatment.
-
Neuroprotective Studies :
- Research exploring the neuroprotective properties of this compound showed promise in models of oxidative stress-induced neuronal damage. The compound was found to attenuate cell death and preserve mitochondrial function in neuronal cultures exposed to neurotoxic agents.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have shown that compounds containing cyano groups exhibit significant anticancer properties. For instance, derivatives of (Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Research indicates that it can modulate pathways related to oxidative stress and inflammation.
Case Study:
In a study focusing on multitarget-directed ligands (MTDLs), derivatives similar to this compound were shown to activate the NRF2 pathway, which is crucial for cellular defense against oxidative stress .
Material Science Applications
2.1 Photophysical Properties
Compounds with cyano groups are known for their unique photophysical properties, making them suitable for applications in organic electronics and photonic devices. The incorporation of this compound into polymer matrices has been explored to enhance light absorption and emission characteristics.
Data Table: Photophysical Properties of Cyano Compounds
| Compound Name | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|---|
| Compound A | 350 | 450 | 30 |
| Compound B | 400 | 500 | 25 |
| (Z)-2-Cyano... | 370 | 480 | 35 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Synthesis Overview:
- Starting Materials: Utilize commercially available aromatic amines and cyanoacetic acid.
- Reagents: Employ coupling agents like EDC·HCl for amide formation.
- Characterization Techniques: Use NMR and HPLC for purity assessment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
- Molecular Formula : C₂₀H₁₇Cl₂N₂O₃
- Molecular Weight : 410.27 g/mol
- Key Differences: Substituent at position 3: 2,4-dichlorophenyl (electron-withdrawing Cl groups) vs. 4-cyanophenyl in the target compound. Impact: The dichlorophenyl group increases lipophilicity (logP ~3.8 vs.
- Synthesis: Prepared via Knoevenagel condensation, similar to the target compound, but with dichlorobenzaldehyde as a starting material .
(Z)-2-Cyano-N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide
- Molecular Formula : C₂₂H₂₀N₄O₂
- Molecular Weight : 372.42 g/mol
- Key Differences: Substituent at position 3: 4-methoxyphenyl (electron-donating OCH₃) vs. 4-cyanophenyl. N-Substituent: Indole-ethyl (heteroaromatic) vs. 3,4-dimethoxyphenethyl (aromatic with OCH₃ groups). Impact: The indole moiety enhances π-π stacking in biological systems but reduces metabolic stability due to oxidative susceptibility .
(Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide
- Molecular Formula : C₁₈H₁₅N₃O₃
- Molecular Weight : 321.33 g/mol
- Key Differences: Substituent at position 3: 2-nitrophenyl (strongly electron-withdrawing NO₂) vs. 4-cyanophenyl. N-Substituent: 3,4-dimethylphenyl (electron-donating CH₃ groups) vs. 3,4-dimethoxyphenethyl. Impact: The nitro group increases reactivity in electrophilic substitutions but may confer toxicity risks .
Structural and Functional Analysis
Table 1: Comparative Properties of Target Compound and Analogs
Predicted based on structural homology to kinase inhibitors; Reported in ; Reported in .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing (Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide with high stereochemical purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Substitution reactions under alkaline conditions to introduce the 3,4-dimethoxyphenethyl group (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol as precursors) .
- Reductive amination with iron powder under acidic conditions to generate intermediate aniline derivatives .
- Condensation reactions with cyanoacetic acid derivatives, using coupling agents like DCC or EDC to form the enamide bond. Optimize reaction time (12-24 hrs) and temperature (60-80°C) to favor the Z-isomer .
- Key Parameters : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are essential for confirming the Z-configuration and structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the stereochemistry using single-crystal diffraction (e.g., R-factor < 0.06, data-to-parameter ratio > 15) .
- NOESY NMR : Detect spatial proximity between the cyano group and 4-cyanophenyl proton to confirm the Z-conformation .
- FT-IR : Validate the presence of cyano (C≡N stretch at ~2200 cm⁻¹) and enamide (C=O stretch at ~1650 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers mitigate isomerization of the Z-isomer during storage or biological assays?
- Methodological Answer :
- Storage Conditions : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent light- or oxygen-induced degradation.
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor isomerization via chiral HPLC (C18 column, acetonitrile/water mobile phase) .
- Formulation : Use cyclodextrin-based encapsulation to stabilize the Z-configuration in aqueous media .
Q. What computational strategies predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystallographic data (PDB: 4D7A) to model binding poses. Parameterize force fields (e.g., AMBER) using partial charges derived from quantum mechanical calculations .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational flexibility and binding energy (ΔG < -8 kcal/mol indicates strong affinity) .
Q. How should researchers resolve discrepancies in IC₅₀ values across kinase inhibition assays?
- Methodological Answer :
- Assay Validation : Include ATP-competitive controls (e.g., staurosporine) to confirm target engagement.
- Counter-Screening : Test against off-target kinases (e.g., EGFR, SRC) using radiometric or fluorescence polarization assays .
- Data Normalization : Use Z’-factor > 0.5 to ensure assay robustness, and apply Hill slope corrections for cooperative binding effects .
Q. What analytical workflows identify hydrolytic degradation products of the cyano group under physiological conditions?
- Methodological Answer :
- Forced Degradation : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- LC-MS/MS Analysis : Use a Q-TOF mass spectrometer in ESI+ mode to detect degradation products (e.g., carboxylic acid derivatives, m/z +16 Da). Fragment ions at m/z 177.1 (4-cyanophenyl) confirm cleavage sites .
Q. Which crystallization techniques yield high-quality crystals for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Vapor Diffusion : Mix 2 µL of compound (10 mM in DMSO) with 2 µL reservoir solution (30% PEG 3350, 0.1 M Tris-HCl pH 8.5) and equilibrate at 20°C.
- Solvent Evaporation : Dissolve in acetone/water (9:1 v/v) and evaporate at 4°C. Optimize crystal growth by seeding with microcrystals from prior batches .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in different solvent systems?
- Methodological Answer :
- Solvent Screening : Use a nephelometric assay to quantify solubility in DMSO, PBS, and PEG-400. Compare with computational predictions (e.g., COSMO-RS model).
- Aggregation Testing : Perform dynamic light scattering (DLS) to detect nanoaggregates (>100 nm) that may skew solubility measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
